Ethyl 2-diazo-2-formylacetate
CAS No.:
Cat. No.: VC14264177
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6N2O3 |
|---|---|
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | ethyl 2-diazo-3-oxopropanoate |
| Standard InChI | InChI=1S/C5H6N2O3/c1-2-10-5(9)4(3-8)7-6/h3H,2H2,1H3 |
| Standard InChI Key | PCSYKHHJEVNPPX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=[N+]=[N-])C=O |
Introduction
Structural and Functional Characteristics
Ethyl 2-diazo-2-formylacetate features a diazo group (-) adjacent to a formyl-substituted acetate ester (). This arrangement creates a conjugated system that stabilizes reactive intermediates such as carbenes and ylides during reactions . The diazo group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attacks and cyclization processes .
Key structural attributes include:
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Molecular formula:
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Functional groups: Diazo (-), formyl (), and ester ()
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Conjugation effects: Delocalization of electrons across the diazo-carbonyl system, which modulates reactivity and stability .
The compound’s infrared (IR) spectrum typically shows strong absorptions at 2100–2200 cm (diazo stretch) and 1700–1750 cm (ester carbonyl), corroborating its functional groups . Nuclear magnetic resonance (NMR) data reveal distinct signals for the ethyl group ( 1.28 ppm, triplet), formyl proton ( 9.8–10.2 ppm), and diazo-related carbons ( 160–180 ppm in NMR) .
Synthesis Methodologies
Diazotization of Glycine Ethyl Ester
A common route involves diazotizing glycine ethyl ester hydrochloride with sodium nitrite () under acidic conditions . This method, adapted for microreactor systems, minimizes decomposition risks by ensuring rapid mixing and temperature control:
Continuous flow reactors achieve yields exceeding 80% with residence times under 10 minutes, producing 20 g/day in a 100 µL reactor .
Catalytic Diazotransfer
Recent protocols employ trifluoromethanesulfonic acid (TFMSA) immobilized on mesoporous silica (SBA-15) to catalyze diazotransfer from tosyl azide to ethyl formylacetate :
This method avoids hazardous reagents and achieves near-quantitative yields under mild conditions (, 1–4 hours) .
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Scalability |
|---|---|---|---|
| Diazotization | Microreactor, 0–5°C, HCl | 80–85 | High (flow) |
| Catalytic Diazotransfer | TFMSA@SBA-15, 60°C, DCE | 90–95 | Moderate (batch) |
Physicochemical Properties
Ethyl 2-diazo-2-formylacetate is a pale yellow liquid with the following characteristics :
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Melting point: (lit.)
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Density: 1.085 g/mL at
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Solubility: Slightly soluble in water; miscible with dichloromethane (DCM), toluene, and ethyl acetate.
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Storage: Requires refrigeration () in airtight containers to prevent dimerization or decomposition .
Its thermal instability necessitates careful handling, as decomposition above can release nitrogen gas and generate explosive byproducts .
Reactivity and Applications
Carbene Generation and Cycloadditions
Under thermal or photolytic conditions, the diazo group extrudes nitrogen to form a reactive carbene intermediate, which participates in [2+1] cycloadditions with alkenes and alkynes :
This reactivity enables synthesis of cyclopropanes and epoxides, valuable in medicinal chemistry .
C–C and C–O Bond Formation
TFMSA@SBA-15 catalyzes coupling reactions between ethyl 2-diazo-2-formylacetate and diketones or enol ethers, forming complex esters :
Yields reach 80–90% with excellent regioselectivity, demonstrating utility in natural product synthesis .
Table 2: Representative Reactions and Outcomes
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Cyclopropanation | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | 75 |
| Aldol Condensation | Benzaldehyde | Ethyl 2-diazo-3-hydroxy-3-phenylpropanoate | 81 |
Comparison with Related Diazo Compounds
Ethyl 2-diazo-2-formylacetate exhibits distinct reactivity compared to simpler diazo esters:
| Compound | Key Differences | Applications |
|---|---|---|
| Ethyl diazoacetate | Lacks formyl group; lower electrophilicity | Carbene precursor |
| Ethyl 2-diazoacetoacetate | Acetic acid moiety; enhanced acidity | Michael additions |
The formyl group in ethyl 2-diazo-2-formylacetate enables unique transformations, such as tandem cyclization-formylation sequences unavailable to other diazo esters .
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